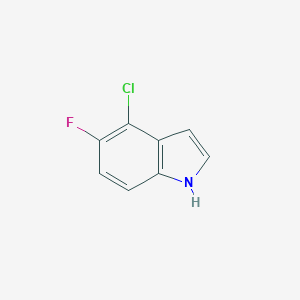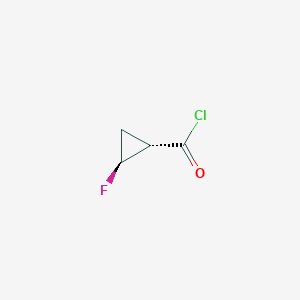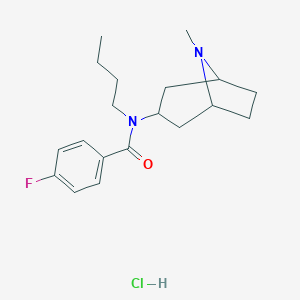
Benzamide, N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of Benzamide, N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It may also work by protecting neurons from oxidative damage and inflammation, which are common features of neurodegenerative diseases.
Biochemical and Physiological Effects:
Benzamide, N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- has been shown to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to protect neurons from oxidative damage and inflammation, which are common features of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Benzamide, N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- in lab experiments is its potential for use in cancer treatment and neuroprotection. It has also been shown to have low toxicity and good tolerability in animal studies. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for use in research.
Future Directions
There are several future directions for research involving Benzamide, N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo-. One direction is to further investigate its potential as a cancer treatment and neuroprotective agent. Another direction is to explore its potential use in combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for wider availability and use in research.
In conclusion, Benzamide, N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- is a promising compound that has gained significant attention in scientific research for its potential applications in cancer treatment and neuroprotection. Its complex synthesis method may limit its availability for use in research, but further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for wider availability and use in research.
Synthesis Methods
Benzamide, N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- can be synthesized through a multi-step process involving the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it involves the conversion of starting materials into the final product through a series of chemical reactions.
Scientific Research Applications
Benzamide, N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- has been extensively studied in scientific research for its potential applications in various fields. It has been shown to have significant activity against certain types of cancer cells, making it a promising candidate for cancer treatment. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
171261-27-1 |
|---|---|
Product Name |
Benzamide, N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, monohydrochloride, endo- |
Molecular Formula |
C19H28ClFN2O |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C19H27FN2O.ClH/c1-3-4-11-22(19(23)14-5-7-15(20)8-6-14)18-12-16-9-10-17(13-18)21(16)2;/h5-8,16-18H,3-4,9-13H2,1-2H3;1H |
InChI Key |
CHKGYYXPIJSDEG-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)F.Cl |
synonyms |
N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hyd rochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



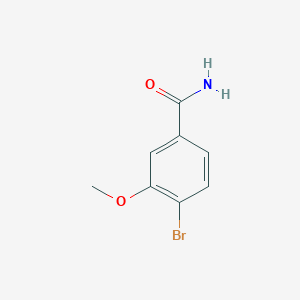

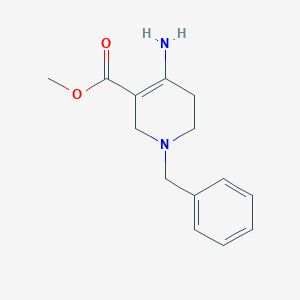
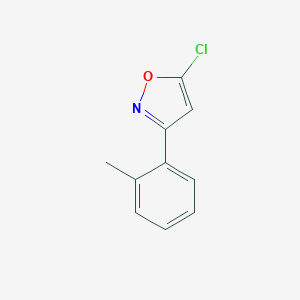
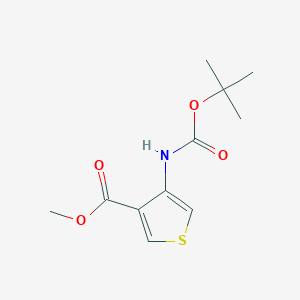
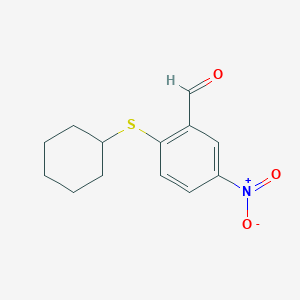

![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)


![Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)](/img/structure/B62755.png)

